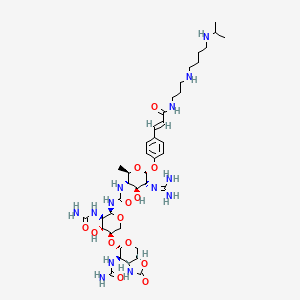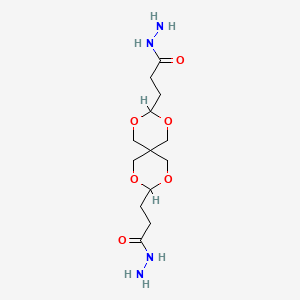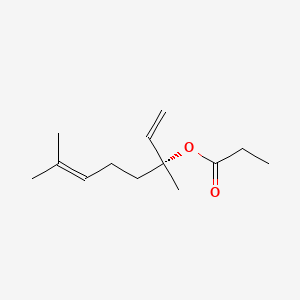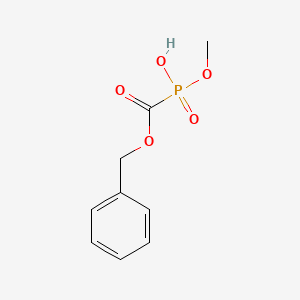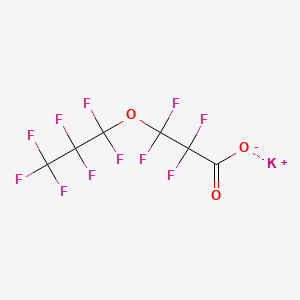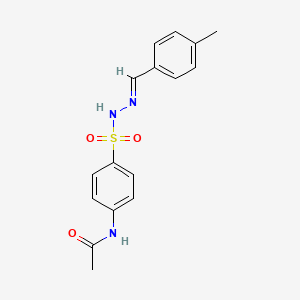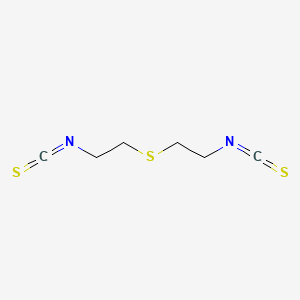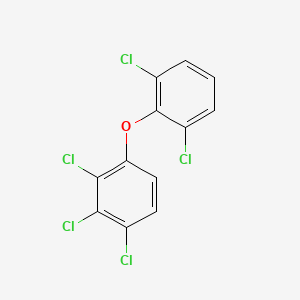
2,2',3,4,6'-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,4,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H5Cl5O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential for bioaccumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,6’-Pentachlorodiphenyl ether typically involves the condensation of chlorinated phenols with chlorinated benzenes. For instance, pentachlorophenol can react with 1,2,4,5-tetrachlorobenzene in the presence of a catalyst such as iron or copper oxides . The reaction is usually carried out at elevated temperatures around 350°C .
Industrial Production Methods
Industrial production methods for 2,2’,3,4,6’-Pentachlorodiphenyl ether are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,4,6’-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones.
Reduction: This can result in the formation of less chlorinated diphenyl ethers.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .
Applications De Recherche Scientifique
2,2’,3,4,6’-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Research on its bioaccumulation and toxicity helps in understanding the environmental impact of PCDEs.
Medicine: Studies on its effects on human health contribute to the development of safety regulations.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’,3,4,6’-Pentachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
Uniqueness
2,2’,3,4,6’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may have different environmental persistence and toxicity profiles .
Propriétés
Numéro CAS |
85918-35-0 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H |
Clé InChI |
JGXAONSRHOSPTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


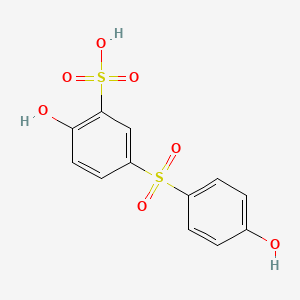
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
